Mertensene

Description

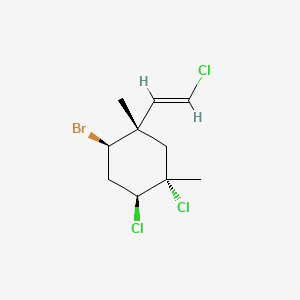

Mertensene is a halogenated monoterpene first isolated from the red alga Pterocladiella capillacea (Gelidiales order) near the coast of Western Australia . Structurally, it belongs to a class of polyhalogenated natural products characterized by a monoterpene backbone with chlorine and bromine substitutions, as confirmed by NMR, MS, and X-ray crystallography . This compound exhibits potent antiproliferative activity against colorectal adenocarcinoma cell lines (HT29 and LS174), with IC50 values of 56.50 ± 8.68 µg/mL and 49.77 ± 4.51 µg/mL, respectively . Its mechanism involves G2/M cell cycle arrest via downregulation of cyclin-dependent kinases (CDK2, CDK4) and phosphorylated tumor suppressors (p53, Rb, cdc2, chkp2), as well as caspase-dependent apoptosis through cleavage of caspase-3 and PARP . Additionally, this compound modulates reactive oxygen species (ROS) levels and key survival pathways (ERK-1/-2, AKT, NF-κB), making it a multi-target therapeutic candidate .

Properties

Molecular Formula |

C10H14BrCl3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |

InChI |

InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m1/s1 |

InChI Key |

RUGBKCUWZCCZDR-QWDTXXANSA-N |

Isomeric SMILES |

C[C@]1(C[C@]([C@H](C[C@H]1Br)Cl)(C)Cl)/C=C/Cl |

Canonical SMILES |

CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mertensene typically involves multiple steps, starting from simpler organic molecules One common approach is to begin with a cyclohexane derivative, followed by sequential halogenation reactions to introduce the bromine and chlorine atoms

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Mertensene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The double bond in the (E)-2-chloroethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Addition: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Mertensene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity and potential therapeutic applications.

Medicine

While not currently used as a drug, the compound’s structure suggests it could be a candidate for drug development

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of Mertensene depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen atoms and double bond may play crucial roles in its binding affinity and reactivity, influencing its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mertensene belongs to a rare group of halogenated monoterpenes with anticancer properties. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Halogenated Monoterpenes

Key Contrasts

Structural Diversity: this compound and Halomon share polyhalogenation but differ in backbone configuration. Halomon is a linear pentahalogenated monoterpene, while this compound has a distinct cyclic structure . Plocamium derivatives (e.g., Plocamium D) are cyclic, whereas ochtodene is linear, highlighting structural variability within this class .

Mechanistic Specificity: this compound uniquely targets G2/M phase regulators (CDK2, CDK4, p53/Rb phosphorylation) and modulates ROS biphasically (pro-oxidant early, antioxidant late) . Halomon’s clinical failure was attributed to non-specific cytotoxicity and supply challenges, whereas this compound’s multi-pathway inhibition (ERK/AKT/NF-κB) suggests a more nuanced mechanism . Plocamium D induces apoptosis via DNA damage but lacks evidence of cell cycle modulation .

p53 Independence :

this compound’s activity is independent of p53 status, a critical advantage in treating p53-mutant cancers like HT29 (R273H mutation) . In contrast, many conventional chemotherapeutics rely on functional p53.

Supply and Feasibility: Halomon’s discontinuation was partly due to unsustainable sourcing from Portieria hornemannii. This compound’s source, P.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.